molecular formula C21H26N4O6S B13401319 N-Cbz-Nomega-tosyl-L-arginine

N-Cbz-Nomega-tosyl-L-arginine

Cat. No.: B13401319
M. Wt: 462.5 g/mol
InChI Key: BHQRCFPZYISVMF-UHFFFAOYSA-N
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Description

N-Cbz-Nomega-tosyl-L-arginine is a derivative of the amino acid L-arginine, where the amino group is protected by a carbobenzyloxy (Cbz) group and the guanidine group is protected by a tosyl (tosylate) group. This compound is often used in peptide synthesis and other organic synthesis processes to protect the amino and guanidine groups from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-Nomega-tosyl-L-arginine typically involves the protection of the amino and guanidine groups of L-arginine. The amino group is protected using carbobenzyloxy chloride (CbzCl) in the presence of a base such as sodium hydroxide or triethylamine. The guanidine group is protected using tosyl chloride (TsCl) in the presence of a base like pyridine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protective group chemistry but may use more efficient and cost-effective reagents and conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Cbz-Nomega-tosyl-L-arginine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Cbz-Nomega-tosyl-L-arginine primarily involves its role as a protected form of L-arginine. The protective groups (Cbz and tosyl) prevent the amino and guanidine groups from participating in unwanted reactions during synthesis. The compound can be deprotected under specific conditions to release L-arginine, which can then participate in biological processes such as nitric oxide production and protein synthesis .

Properties

IUPAC Name

5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O6S/c1-15-9-11-17(12-10-15)32(29,30)25-20(22)23-13-5-8-18(19(26)27)24-21(28)31-14-16-6-3-2-4-7-16/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,24,28)(H,26,27)(H3,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQRCFPZYISVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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